4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.
Substitution: The aromatic ring and the sulfur atom can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under conditions that may include catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound has potential applications as a pharmacophore in drug design. Its quinazolinone core is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers are investigating its potential as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, in anticancer research, it may inhibit specific kinases or other proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Uniqueness
Compared to similar compounds, 4-((2-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the presence of the 2-chlorobenzylthio group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYOFZPPJGESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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